Technical Guide: 2-Chloroallyl Diethyldithiocarbamate-d10 (Sulfallate-d10)
Technical Guide: 2-Chloroallyl Diethyldithiocarbamate-d10 (Sulfallate-d10)
Executive Summary
2-chloroallyl diethyldithiocarbamate-d10 (commonly referred to as Sulfallate-d10 ) is the stable isotope-labeled analog of the thiocarbamate herbicide Sulfallate (CDEC). It functions primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS and GC-MS).
By incorporating ten deuterium atoms into the diethylamine moiety, this compound exhibits a mass shift of +10 Da relative to the native analyte. This shift is sufficient to prevent isotopic overlap (cross-talk) while maintaining chromatographic behavior nearly identical to the non-deuterated parent. This guide details the physicochemical properties, synthesis logic, and analytical protocols for utilizing Sulfallate-d10 in high-sensitivity residue analysis.
Physicochemical Profile & Molecular Architecture
Structural Definition
The core structure consists of a dithiocarbamate backbone. The nitrogen atom is substituted with two fully deuterated ethyl groups (
-
IUPAC Name: 2-chloroprop-2-enyl
-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate -
Common Name: Sulfallate-d10; CDEC-d10
-
CAS Registry: (Labeled analog typically not indexed; Parent CAS: 95-06-7)[1][2][3]
Molecular Weight & Formula
The substitution of 10 protium atoms (
| Property | Native Sulfallate (CDEC) | Sulfallate-d10 (IS) |
| Chemical Formula | ||
| Average MW | 223.79 g/mol | 233.85 g/mol |
| Monoisotopic Mass | 223.0256 Da | 233.0884 Da |
| Physical State | Oily liquid (Amber) | Oily liquid (Amber) |
| Solubility | Soluble in organic solvents (MeOH, Acetonitrile, Hexane); Low water solubility | Identical to parent |
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity, highlighting the deuterated ethyl wings.
Synthesis & Production Logic
Retrosynthetic Analysis
The synthesis of dithiocarbamates is a robust, one-pot nucleophilic substitution. For the d10-isotopologue, the cost-driving reagent is Diethylamine-d10 . To maximize yield and isotopic purity, the reaction follows a convergent pathway:
-
Formation of the Dithiocarbamate Salt: Reaction of diethylamine-d10 with carbon disulfide (
) in the presence of a base (NaOH or KOH). -
Esterification: Alkylation of the salt with 2,3-dichloro-1-propene.
Synthesis Workflow Diagram
Step-by-Step Protocol
Note: All steps involving
-
Reagent Prep: Dissolve 10 mmol of Diethylamine-d10 in 10 mL of water/ethanol (1:1) mixture.
-
Salt Formation: Cool to 0-5°C. Add 10 mmol of Carbon Disulfide (
) dropwise. Simultaneously add 10 mmol of NaOH (20% aq solution) to maintain pH > 9. Stir for 30 minutes. The solution will turn yellow/orange, indicating the formation of sodium diethyldithiocarbamate-d10. -
Alkylation: Add 11 mmol (slight excess) of 2,3-dichloro-1-propene dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. A phase separation will occur as the oily ester forms.
-
Extraction: Extract the aqueous mixture with
mL of Dichloromethane (DCM) or Hexane. -
Purification: Wash the organic layer with water and brine. Dry over anhydrous
. Evaporate solvent under reduced pressure. -
Validation: Verify isotopic enrichment (>99%) via MS.
Analytical Methodologies
Mass Spectrometry (LC-MS/MS)
Sulfallate-d10 is detected using Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).
-
Precursor Ion:
(approx). -
Key Transitions (MRM):
-
Quantifier:
(Diethyl-d10-amine fragment). -
Qualifier:
(Dithiocarbamate-d10 core).
-
Interpretation of Mass Shift:
The +10 Da shift separates the IS from the native Sulfallate (
NMR Characterization
-
1H NMR (Native): Shows characteristic triplet (methyl) and quartet (methylene) for ethyl groups.
-
1H NMR (d10): The ethyl signals disappear completely (silent in proton NMR). The only remaining signals are from the 2-chloroallyl group:
-
Singlet/Multiplet around 4.2 ppm (S-
-). -
Multiplets around 5.4-5.6 ppm (=CH
vinyl protons).
-
Application Protocol: Residue Analysis
This protocol describes the use of Sulfallate-d10 as an Internal Standard for analyzing vegetable matrices (e.g., lettuce, tomatoes).
Reagent Preparation
-
Stock Solution (IS): Dissolve 10 mg Sulfallate-d10 in 10 mL Acetone (1000 µg/mL). Store at -20°C.
-
Working Solution: Dilute Stock to 1 µg/mL in Acetonitrile.
Sample Extraction (QuEChERS Method)
-
Weighing: Weigh 10.0 g of homogenized vegetable sample into a 50 mL centrifuge tube.
-
Spiking (IS): Add 50 µL of Sulfallate-d10 Working Solution (50 ng absolute) to the sample before solvent addition. This corrects for extraction efficiency.
-
Extraction: Add 10 mL Acetonitrile. Vortex for 1 min.
-
Salting Out: Add QuEChERS salts (4g
, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min. -
Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.[4]
-
Analysis: Transfer clear extract to an LC vial. Inject into LC-MS/MS.
Calculation
Calculate the concentration of Native Sulfallate (
Since the IS is added at the start, the recovery rate cancels out, providing high accuracy.
References
-
National Institute of Standards and Technology (NIST). Sulfallate Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
U.S. Food & Drug Administration (FDA). Determination of Sulfites in Food using LC-MS/MS (Method C-004.04). (Reference for general MS validation protocols). [Link]
-
Organic Syntheses. Diethylthiocarbamyl Chloride and related Dithiocarbamate synthesis. Org.[5][6] Synth. 1955, 35, 55. [Link]
-
PubChem. Sulfallate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Sulfallate [webbook.nist.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Sulfallate | C8H14ClNS2 | CID 7216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
